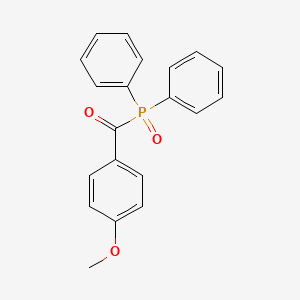
(Diphenylphosphoryl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphoryl)(4-methoxyphenyl)methanone is an organophosphorus compound that features a phosphoryl group bonded to a diphenyl and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphoryl)(4-methoxyphenyl)methanone typically involves the reaction of diphenylphosphine oxide with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphoryl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Diphenylphosphoryl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (Diphenylphosphoryl)(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with a trimethylbenzoyl group instead of a 4-methoxyphenyl group.
Bis(4-methoxyphenyl)methanone: Lacks the phosphoryl group, making it less versatile in chemical reactions.
Uniqueness
(Diphenylphosphoryl)(4-methoxyphenyl)methanone is unique due to its combination of a phosphoryl group with a 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in catalysis and material science .
Properties
CAS No. |
87361-23-7 |
|---|---|
Molecular Formula |
C20H17O3P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
diphenylphosphoryl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H17O3P/c1-23-17-14-12-16(13-15-17)20(21)24(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
DIJAKAWXMZJVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















